Cas no 2228730-30-9 (O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine
- EN300-1984335
- O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine
- 2228730-30-9
-
- インチ: 1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10(3-4-10)6-14-13/h1-2,5H,3-4,6,13H2
- InChIKey: XWIJOLZQIITVGJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1(CON)CC1)Cl
計算された属性
- 精确分子量: 231.0217694g/mol
- 同位素质量: 231.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 35.2Ų
O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984335-0.1g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1984335-10g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 10g |
$6450.0 | 2023-09-16 | ||
Enamine | EN300-1984335-2.5g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1984335-0.25g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1984335-5.0g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-1984335-10.0g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-1984335-5g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-1984335-0.5g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1984335-0.05g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1984335-1.0g |
O-{[1-(3,4-dichlorophenyl)cyclopropyl]methyl}hydroxylamine |
2228730-30-9 | 1g |
$1500.0 | 2023-05-26 |
O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamineに関する追加情報
O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2228730-30-9): An Overview of a Promising Compound in Medicinal Chemistry
O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2228730-30-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclopropyl and dichlorophenyl moieties, exhibits a range of biological activities that make it a promising candidate for further research and development.
The cyclopropyl group in O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine is known for its strain energy and ability to influence the conformational flexibility of molecules. This property can be leveraged to enhance the binding affinity and selectivity of the compound towards specific biological targets. The dichlorophenyl moiety, on the other hand, contributes to the compound's lipophilicity and can modulate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have explored the potential of O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter levels and improving cognitive function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine exhibits potent activity against serotonin receptors, which are implicated in conditions such as depression and anxiety.
In addition to its neurological applications, O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine has also shown promise in the field of oncology. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. A study published in Cancer Research reported that O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine selectively inhibits the activity of kinases such as AKT and ERK, which are often dysregulated in cancer cells.
The pharmacokinetic profile of O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine has been extensively studied to optimize its therapeutic potential. Researchers have found that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. However, further optimization may be necessary to improve its solubility and reduce potential side effects. Techniques such as prodrug design and nanoparticle formulation are being explored to enhance the delivery and efficacy of this compound.
Safety and toxicity assessments are crucial for any drug candidate. Preliminary toxicology studies on O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, more comprehensive safety evaluations are required to ensure its long-term safety profile before advancing to clinical trials.
In conclusion, O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2228730-30-9) represents a promising compound with diverse therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further research and development in areas such as neurology and oncology. Continued investigation into its mechanism of action, pharmacokinetics, and safety profile will be essential to realize its full potential as a therapeutic agent.
2228730-30-9 (O-{1-(3,4-dichlorophenyl)cyclopropylmethyl}hydroxylamine) Related Products
- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)
- 2228649-19-0(2-methyl-1-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 1368130-14-6(3-(1-Benzothiophen-5-yl)propan-1-amine)
- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)
- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)




